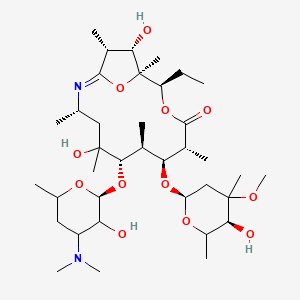
N-Despropyl Gamithromycin (10,13-Imino Ether)
Description
N-Despropyl Gamithromycin (10,13-Imino Ether) is a derivative of gamithromycin, a macrolide antibiotic primarily used in veterinary medicine. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl and methoxy groups, making it a potent agent against various bacterial infections.
Properties
IUPAC Name |
(3S,6S,7S,8S,9R,12R,13S,14S,15R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-5,14-dihydroxy-8-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,13,15-hexamethyl-11,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N2O12/c1-14-25-37(10)29(41)22(6)32(51-37)38-18(2)16-35(8,44)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-36(9,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19?,20-,21+,22+,23?,24?,25+,26-,27?,28-,29-,30-,31-,34-,35?,36?,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULQTHHZACCSIH-ZNQCSABDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=NC(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)O2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@H]([C@H](C(=N[C@H](CC([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3CC([C@H](C(O3)C)O)(C)OC)C)O[C@H]4C(C(CC(O4)C)N(C)C)O)(C)O)C)O2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl Gamithromycin (10,13-Imino Ether) involves several steps, starting from the parent compound, gamithromycin. The despropylation process typically involves the removal of the propyl group from the nitrogen atom. This can be achieved through various chemical reactions, including:
Hydrolysis: Using acidic or basic conditions to cleave the propyl group.
Oxidation: Employing oxidizing agents to facilitate the removal of the propyl group.
Industrial Production Methods
In industrial settings, the production of N-Despropyl Gamithromycin (10,13-Imino Ether) is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Despropyl Gamithromycin (10,13-Imino Ether) undergoes various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different derivatives.
Reduction: Involving the addition of hydrogen to reduce specific functional groups.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or aldehydes.
Reduction: May produce alcohols or amines.
Substitution: Results in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-Despropyl Gamithromycin (10,13-Imino Ether) has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its antibacterial properties and potential use in treating infections.
Medicine: Investigated for its efficacy and safety in veterinary medicine.
Industry: Utilized in the production of other macrolide antibiotics and related compounds.
Mechanism of Action
The mechanism of action of N-Despropyl Gamithromycin (10,13-Imino Ether) involves binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparison with Similar Compounds
Similar Compounds
Gamithromycin: The parent compound, used widely in veterinary medicine.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: Known for its broad-spectrum antibacterial activity.
Uniqueness
N-Despropyl Gamithromycin (10,13-Imino Ether) is unique due to its specific structural modifications, which enhance its antibacterial properties and reduce potential side effects. Its despropylated form allows for different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other similar antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


